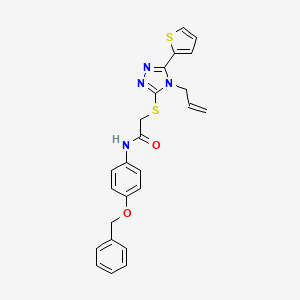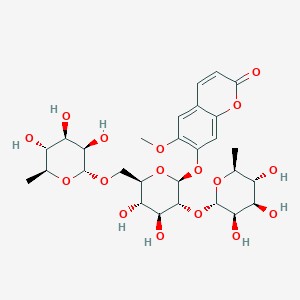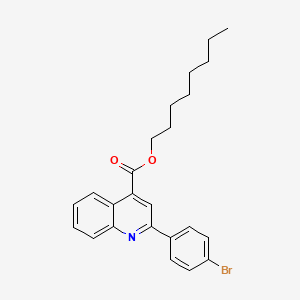
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-ジヨード-9H-カルバゾール-9-イル)-N’-(4-ニトロベンジリデン)プロパンヒドラジドは、ジヨード基で置換されたカルバゾールコアとニトロベンジリデン部分を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-(3,6-ジヨード-9H-カルバゾール-9-イル)-N’-(4-ニトロベンジリデン)プロパンヒドラジドの合成には、通常、複数段階の有機反応が関与します。一般的な合成経路には、以下が含まれる可能性があります。
カルバゾールコアの形成: カルバゾール前駆体から出発し、ヨウ素と酸化剤を用いてヨウ素化を行い、3位と6位にジヨード基を導入します。
ヒドラジドの形成: 次に、カルバゾール誘導体を適切なヒドラジン誘導体と反応させて、プロパンヒドラジドを形成します。
縮合反応: 最後に、ヒドラジドを酸性または塩基性条件下で4-ニトロベンズアルデヒドと縮合させて、目的の化合物を得ます。
工業的製造方法
このような化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、精製技術の使用が含まれ、高収率と高純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a carbazole precursor, iodination is carried out using iodine and an oxidizing agent to introduce the diiodo groups at the 3 and 6 positions.
Hydrazide Formation: The carbazole derivative is then reacted with a suitable hydrazine derivative to form the propanohydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にカルバゾールコアで酸化反応を起こす可能性があります。
還元: ニトロ基は、適切な条件下でアミンに還元することができます。
置換: ハロゲン置換反応は、ジヨード位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、触媒を用いた水素ガス。
置換試薬: アミンやチオールなどの求核剤。
主な生成物
酸化生成物: 酸化されたカルバゾール誘導体。
還元生成物: 化合物のアミノ誘導体。
置換生成物: 置換されたカルバゾール誘導体。
科学的研究の応用
化学: より複雑な分子の構成要素として。
生物学: 生化学的アッセイやプローブとしての潜在的な用途。
医学: 潜在的な治療効果について調査されています。
産業: 有機半導体などの高度材料の開発に使用されています。
作用機序
この化合物の作用機序は、その特定の用途によって異なります。たとえば、医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節することがあります。関与する経路には、シグナル伝達経路、代謝経路、または生物学的コンテキストに応じて他の経路が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
3,6-ジヨード-9H-カルバゾール: ヒドラジド基とニトロベンジリデン基を持たない、より単純な類似体。
N-(4-ニトロベンジリデン)プロパンヒドラジド: カルバゾールコアがありません。
その他のカルバゾール誘導体: カルバゾールコアに異なる置換基を持つ化合物。
独自性
3-(3,6-ジヨード-9H-カルバゾール-9-イル)-N’-(4-ニトロベンジリデン)プロパンヒドラジドの独自性は、官能基の特定の組み合わせにあります。これは、類似体と比較して、ユニークな化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler analog without the hydrazide and nitrobenzylidene groups.
N-(4-nitrobenzylidene)propanohydrazide: Lacks the carbazole core.
Other Carbazole Derivatives: Compounds with different substituents on the carbazole core.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
特性
分子式 |
C22H16I2N4O3 |
|---|---|
分子量 |
638.2 g/mol |
IUPAC名 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H16I2N4O3/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(6-2-14)28(30)31/h1-8,11-13H,9-10H2,(H,26,29)/b25-13+ |
InChIキー |
QBEAKXVUBXJNTH-DHRITJCHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)



![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)



![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
